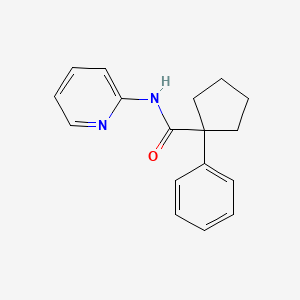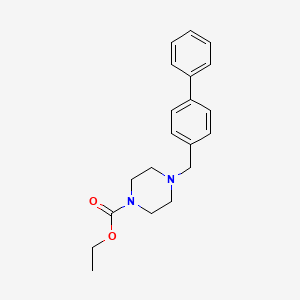![molecular formula C16H17FN2O3S B5720213 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide, also known as DB-11, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonylurea compounds and has been found to have various biochemical and physiological effects.
作用機序
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide inhibits the SUR1 and TRPM4 channels by binding to their respective binding sites. The binding of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide to SUR1 channels inhibits insulin secretion from pancreatic beta cells, leading to a decrease in blood glucose levels. The binding of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide to TRPM4 channels inhibits calcium influx into smooth muscle cells, leading to vasodilation and a decrease in blood pressure. Additionally, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide has been found to have neuroprotective effects by inhibiting the opening of SUR1 channels in astrocytes, which can lead to cerebral edema and neuronal death in ischemic stroke.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to decrease blood glucose levels in diabetic animal models by inhibiting insulin secretion from pancreatic beta cells. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide has also been found to decrease blood pressure in hypertensive animal models by inhibiting calcium influx into smooth muscle cells. Additionally, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide has been found to have neuroprotective effects in ischemic stroke models by inhibiting the opening of SUR1 channels in astrocytes.
実験室実験の利点と制限
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide has various advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of SUR1 and TRPM4 channels, making it a useful tool for studying the physiological and pathological roles of these channels. Additionally, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide has been found to be stable in solution and can be administered orally or intravenously. However, one limitation is that 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide has low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide. One direction is to further investigate its potential therapeutic applications in diabetes, hypertension, and stroke. Another direction is to study its effects on other physiological and pathological processes, such as pain perception and cancer cell proliferation. Additionally, future studies could focus on developing more potent and selective inhibitors of SUR1 and TRPM4 channels based on the structure of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide.
合成法
The synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide involves the reaction of 4-methylbenzoyl chloride with dimethylamine, followed by the addition of sodium sulfonamide and potassium fluoride. The reaction yields 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide as a white solid with a melting point of 221-223°C.
科学的研究の応用
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of sulfonylurea receptor 1 (SUR1) and transient receptor potential melastatin 4 (TRPM4) channels. These channels are involved in various physiological and pathological processes, including insulin secretion, blood pressure regulation, and cerebral ischemia. Therefore, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide has been studied for its potential therapeutic applications in diabetes, hypertension, and stroke.
特性
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-4-6-12(7-5-11)18-16(20)14-10-13(8-9-15(14)17)23(21,22)19(2)3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDCIWQBQKZDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(4-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)

![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)





![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
![2-{2-bromo-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B5720230.png)
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)